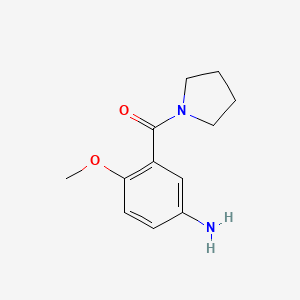

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-amino-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAWYAZFUATFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of procedural steps, but a detailed exploration of the chemical principles and practical considerations that underpin this synthesis. We will delve into the strategic selection of starting materials, the rationale behind the choice of reagents and reaction conditions, and the critical parameters for ensuring high yield and purity. The synthesis is presented as a three-step sequence, commencing with the preparation of 2-methoxy-5-nitrobenzoic acid, followed by an amide coupling reaction with pyrrolidine, and culminating in the selective reduction of the nitro group to the desired amine. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and characterization data, providing a self-validating framework for successful replication.

Introduction

The pyrrolidinyl-methanone scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. The specific compound, this compound, presents a valuable platform for further chemical elaboration, owing to the presence of a reactive primary amine and a methoxy-substituted phenyl ring. This strategic combination of functional groups allows for the facile introduction of diverse pharmacophores, making it a sought-after intermediate in the synthesis of novel therapeutic agents. The pyrrolidine ring, a common feature in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This guide aims to provide a clear and logical pathway to access this important molecule, empowering researchers to accelerate their drug discovery programs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to a convergent synthesis strategy. The key disconnection lies at the amide bond, suggesting a coupling reaction between a suitably functionalized benzoic acid derivative and pyrrolidine. The primary amino group on the phenyl ring can be installed in the final step via the reduction of a nitro group, a robust and well-established transformation. This approach offers the advantage of avoiding potential side reactions associated with the free amine during the amide coupling step. This leads to the identification of (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone (II) as a key intermediate. This intermediate, in turn, can be synthesized from 2-methoxy-5-nitrobenzoic acid (III) and pyrrolidine. The synthesis of the starting benzoic acid derivative (III) is also a critical consideration for the overall efficiency of the pathway.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: 2-Methoxy-5-nitrobenzoic Acid

The synthesis commences with the preparation of 2-methoxy-5-nitrobenzoic acid, a crucial starting material. While commercially available, its synthesis from readily accessible precursors provides a cost-effective and reliable supply for large-scale applications. The most direct approach involves the nitration of 2-methoxybenzoic acid.

Mechanism and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group due to its electron-donating resonance effect. The carboxylic acid group (-COOH), on the other hand, is a meta-directing and deactivating group. In this case, the strong activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (position 5) is sterically less hindered than the ortho position (position 3), leading to the preferential formation of 2-methoxy-5-nitrobenzoic acid.

The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.

Experimental Protocol: Nitration of 2-Methoxybenzoic Acid

Materials:

-

2-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Methanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 2-methoxybenzoic acid (1.0 eq) to concentrated sulfuric acid (5.0 eq). Stir the mixture until the solid is completely dissolved.

-

Maintain the temperature of the mixture below 10°C. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction flask. The rate of addition should be controlled to keep the internal temperature below 15°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product is recrystallized from methanol to afford 2-methoxy-5-nitrobenzoic acid as a pale yellow solid.

Characterization Data for 2-Methoxy-5-nitrobenzoic Acid:

| Parameter | Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 165-168 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (d, J=2.8 Hz, 1H), 8.25 (dd, J=9.0, 2.8 Hz, 1H), 7.40 (d, J=9.0 Hz, 1H), 3.95 (s, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.5, 159.0, 141.5, 129.0, 126.0, 124.0, 115.0, 57.0 |

| Mass Spec (ESI-) | m/z 196.0 [M-H]⁻ |

Part 2: Amide Coupling to Synthesize (2-Methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone

The second stage of the synthesis involves the formation of the amide bond between 2-methoxy-5-nitrobenzoic acid and pyrrolidine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the amine.

Choice of Coupling Reagent: The Rationale for HATU

A plethora of amide coupling reagents are available, each with its own advantages and disadvantages. For this synthesis, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is a highly efficient and widely used uronium-based coupling reagent.[2][3] Its key advantages include:

-

High Reactivity: HATU rapidly activates carboxylic acids to form highly reactive OAt-active esters, leading to fast reaction times.

-

Low Racemization: For chiral carboxylic acids, HATU is known to minimize the risk of racemization.

-

Mild Reaction Conditions: The coupling reaction can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.

-

Good Solubility: HATU and its byproducts are generally soluble in common organic solvents, facilitating reaction setup and workup.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.

Sources

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a substituted benzamide that, while not widely cataloged, represents a scaffold of significant interest in medicinal chemistry. Its structure combines the pharmacologically relevant 5-amino-2-methoxybenzoyl core with a pyrrolidine amide, suggesting potential applications in various therapeutic areas. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, analytical characterization, and exploring its potential in drug discovery based on the activities of structurally related molecules.

The precursor, 5-Amino-2-methoxybenzoic acid, is a versatile building block in the synthesis of anti-inflammatory agents and analgesics.[1] Its incorporation into more complex molecules can enhance solubility and bioavailability, making it a valuable component in drug design.[1] This guide will delve into the chemical logic of transforming this precursor into the target compound and discuss the potential impact of the pyrrolidine moiety on its pharmacological profile.

Chemical Identity and Properties

| Property | Predicted Value |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 5-nitro-2-methoxybenzoic acid. The following protocol is a robust and logical approach based on established organic chemistry principles.

Step 1: Protection of the Amino Group (Acetylation)

To prevent side reactions during the amidation step, the amino group of the precursor, 5-amino-2-methoxybenzoic acid, should first be protected. Acetylation is a common and effective method.

Experimental Protocol: Acetylation of 5-Amino-2-methoxybenzoic acid

-

Dissolution: Dissolve 5-amino-2-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with stirring.

-

Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete acetylation.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-acetamido-2-methoxybenzoic acid.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of the protected intermediate needs to be activated to facilitate the reaction with the secondary amine, pyrrolidine. Conversion to an acyl chloride is a highly effective method for this activation.

Experimental Protocol: Formation of 5-Acetamido-2-methoxybenzoyl chloride

-

Reaction Setup: Suspend the dried 5-acetamido-2-methoxybenzoic acid in thionyl chloride.

-

Reaction: Reflux the suspension for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 3: Amidation with Pyrrolidine

The activated acyl chloride is then reacted with pyrrolidine to form the desired amide bond.

Experimental Protocol: Synthesis of (5-Acetamido-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

-

Dissolution: Dissolve the crude 5-acetamido-2-methoxybenzoyl chloride in an anhydrous, non-protic solvent such as chloroform or dichloromethane.

-

Amine Addition: Add a solution of pyrrolidine in the same solvent dropwise to the acyl chloride solution at 0°C to control the exothermic reaction. An excess of a non-nucleophilic base, like triethylamine, should be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a dilute aqueous base solution (e.g., saturated NaHCO3), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to yield the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction: Dissolve the purified (5-acetamido-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in a solution of hydrochloric acid.

-

Hydrolysis: Reflux the solution for a period of time, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.

-

Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the final product, if necessary, by recrystallization or chromatography. A similar procedure has been described for a related compound.[2]

Figure 1: Proposed synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic, methoxy, and pyrrolidine protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the amide, and other functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Potential Pharmacological Relevance and Therapeutic Applications

The structural motifs within this compound suggest several avenues for pharmacological investigation.

Anticancer Potential

Substituted benzamides are a well-established class of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3] The nitrogen and oxygen atoms in the amide group can chelate with the zinc ion in the active site of HDAC enzymes.[3] The 5-amino-2-methoxy substitution pattern could influence the binding affinity and selectivity for different HDAC isoforms. Further derivatization of the amino group could lead to compounds with improved antiproliferative activity.

Central Nervous System (CNS) Activity

The pyrrolidine moiety is a common feature in many centrally acting drugs.[4] Depending on its overall physicochemical properties, this compound could potentially cross the blood-brain barrier. The 5-methoxy-2-amino structural element is also found in psychoactive compounds.[5][6] Therefore, this compound could be a candidate for screening against various CNS targets.

Metabolic Disorders

Recent studies have shown that compounds containing the 5-methoxy-2-aminoindane scaffold, which is structurally related to the core of our target molecule, can reverse diet-induced obesity and improve metabolic parameters in animal models.[5] This suggests that the 5-amino-2-methoxybenzoyl moiety could be a valuable pharmacophore for the development of new treatments for metabolic disorders.

Figure 2: Potential pharmacological pathways and therapeutic applications.

Conclusion

This compound, while not a widely studied molecule, holds considerable potential as a scaffold for the development of novel therapeutics. This guide has outlined a logical and feasible synthetic route, methods for its characterization, and highlighted its potential in oncology, neuroscience, and metabolic diseases based on the known activities of its structural components. For researchers in drug discovery, this compound represents an attractive starting point for library synthesis and screening, with the potential to yield novel drug candidates.

References

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

-

5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. PubMed. [Link]

-

Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. [Link]

- Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide.

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Fragmentation Maze: A Predictive Mass Spectrometry Guide to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a compound of interest for its potential pharmacological applications, presents a unique analytical challenge due to the absence of comprehensive public mass spectrometry data. This in-depth technical guide addresses this knowledge gap by providing a predictive analysis of its mass spectral behavior under electron ionization (EI). By deconstructing the molecule into its core functional moieties—an aromatic amine, a methoxy ether, a ketone, and a pyrrolidine ring—we can forecast a logical and scientifically grounded fragmentation pathway. This document serves as a vital resource for researchers, offering a robust theoretical framework to anticipate, identify, and interpret the mass spectrum of this and structurally related compounds, thereby accelerating research and development efforts.

Introduction: The Analytical Imperative

This compound is a molecule that incorporates several functional groups known to direct fragmentation in predictable ways. A thorough understanding of its mass spectrometric fingerprint is crucial for its identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes. This guide will provide a detailed, step-by-step methodology for predicting the mass spectrum, grounded in the established principles of mass spectrometry.

The structural stability of aromatic systems often leads to a prominent molecular ion peak, which is foundational for determining the molecular weight of a compound.[1] However, the true analytical value lies in the fragmentation pattern, which provides a veritable roadmap to the molecule's structure.

Predicted Mass Spectrum and Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The predictions are based on established fragmentation patterns of its constituent functional groups.

| Predicted m/z | Proposed Fragment Ion | Interpretation of Fragmentation |

| 220 | [M]•+ | Molecular Ion |

| 150 | [M - C₄H₈N]•+ | α-cleavage at the carbonyl group with loss of the pyrrolidinyl radical |

| 122 | [C₇H₈NO]•+ | Subsequent loss of CO from the m/z 150 fragment |

| 107 | [C₆H₅NO]•+ | Loss of a methyl radical from the m/z 122 fragment |

| 92 | [C₆H₆N]•+ | Loss of CO from the m/z 122 fragment, followed by rearrangement |

| 77 | [C₅H₃N]•+ | Loss of HCN from the m/z 107 fragment |

| 70 | [C₄H₈N]+ | Pyrrolidinyl cation resulting from α-cleavage |

Experimental Protocols: A Roadmap to Analysis

While this guide is predictive, the following protocol outlines a standard approach for acquiring the actual mass spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilution: Prepare a working solution with a concentration of approximately 10-50 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

3.2. Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

-

Inlet System: A gas chromatography (GC-MS) or direct insertion probe (DIP-MS) can be utilized. For GC-MS, a non-polar capillary column would be a suitable initial choice.

-

Ionization Energy: Standard EI energy of 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in full-scan mode to obtain a comprehensive fragmentation pattern.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of a non-bonding electron, likely from the nitrogen of the aniline or the oxygen of the methoxy group, due to their lower ionization energies compared to other electrons in the molecule.

Caption: Predicted fragmentation pathway of this compound.

4.1. Primary Fragmentation: α-Cleavage

The most probable initial fragmentation is the α-cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen. This is a characteristic fragmentation pathway for ketones and amides.[2] This cleavage can result in two primary fragment ions:

-

Loss of the pyrrolidinyl radical: This would generate a resonance-stabilized acylium ion at m/z 150 .

-

Formation of the pyrrolidinyl cation: This would result in a fragment at m/z 70 . In molecules with basic nitrogen moieties like pyrrolidine, this fragment can be particularly prominent as the nitrogen can effectively stabilize the positive charge.[3]

4.2. Secondary Fragmentation of the Aromatic Moiety

The acylium ion at m/z 150 is expected to undergo further fragmentation, driven by the stable aromatic ring.

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for acylium ions is the neutral loss of CO, which would lead to a fragment at m/z 122 .[4]

-

Fragmentation of the Methoxy Group: The fragment at m/z 122 can then lose a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 107 . Aryl ethers are known to fragment via the loss of the alkyl group.

-

Aniline-Specific Fragmentation: Aromatic amines like aniline are known to undergo the loss of hydrogen cyanide (HCN).[4][5] Therefore, the fragment at m/z 107 could potentially lose HCN to produce a fragment at m/z 77 .

The Role of Functional Groups in Directing Fragmentation

The interplay between the different functional groups is critical to understanding the overall fragmentation pattern.

Caption: Influence of functional groups on the predicted fragmentation pathways.

The electron-donating nature of the amino and methoxy groups on the aromatic ring will stabilize the molecular ion and any fragment ions containing the aromatic ring, potentially increasing their abundance in the spectrum.

Conclusion: A Framework for Discovery

While this guide presents a predictive analysis, it is built upon the solid foundation of established mass spectrometry principles and fragmentation patterns of related compounds. It provides a robust and scientifically reasoned framework for any researcher or scientist working with this compound or similar molecules. By anticipating the likely fragmentation pathways, analysts can more efficiently and accurately interpret their experimental data, confirm the structure of their compound, and identify related impurities or metabolites. This predictive approach is an invaluable tool in the modern analytical chemist's arsenal, accelerating the pace of scientific discovery and drug development.

References

-

JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

National Institute of Standards and Technology. Anisole. NIST Chemistry WebBook. [Link]

-

PubMed Central. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

Sources

- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Putative Crystal Structure of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the realm of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's solid-state architecture is paramount. The crystal structure dictates a molecule's physical and chemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic efficacy and manufacturability. This guide addresses the crystal structure of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a molecule of interest due to its constituent functional groups that are prevalent in pharmacologically active compounds.

Initial searches of publicly accessible crystallographic databases did not yield an experimentally determined crystal structure for the title compound. The following discourse, therefore, represents a predictive analysis based on first principles and crystallographic data from structurally analogous molecules. This whitepaper aims to provide a robust, scientifically grounded framework for researchers anticipating the empirical study of this compound, offering insights into its likely solid-state behavior and providing detailed experimental pathways for its synthesis and crystallization.

Molecular Architecture and Conformational Landscape

This compound is comprised of a substituted benzene ring and a pyrrolidine moiety linked by a ketone functional group. The conformational flexibility of the molecule will be largely influenced by the rotation around the C-C and C-N bonds of the methanone linker.

Molecular Structure of this compound

Caption: Ball-and-stick representation of the title compound.

The dihedral angle between the plane of the phenyl ring and the plane of the methanone group is a key conformational parameter. Steric hindrance between the pyrrolidine ring and the methoxy group on the phenyl ring will likely lead to a non-planar conformation. In related structures, such as {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, the dihedral angles between the aromatic rings are significant, suggesting that steric and electronic effects drive the molecule to adopt a twisted conformation.[1] Similarly, in another related molecule, the dihedral angle between the pyrrolidine and phenyl rings is reported to be substantial.[2]

Predictive Crystallographic Analysis and Intermolecular Interactions

Based on the functional groups present, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.

Hydrogen Bonding

The primary amino group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the methanone group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors. It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming dimers and chains.[3][4] We can postulate a similar scenario for the title compound, where N-H···O=C hydrogen bonds form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

π-π Stacking Interactions

The methoxy-substituted phenyl ring provides a platform for π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in stabilizing the crystal lattice. The presence of both an electron-donating amino group and an electron-donating methoxy group on the phenyl ring will influence the nature of these stacking interactions.

Hirshfeld Surface Analysis Prediction

A hypothetical Hirshfeld surface analysis would likely reveal the dominance of H···H, O···H/H···O, and C···H/H···C contacts, which is typical for organic molecules. The presence of strong hydrogen bonds would be visualized as distinct red spots on the d_norm surface.[3]

Proposed Synthesis and Crystallization Protocol

While a specific synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be devised based on established organic chemistry principles and related syntheses.[5][6]

Synthetic Pathway

A logical approach would involve the acylation of pyrrolidine with a derivative of 5-amino-2-methoxybenzoic acid.

Proposed Synthetic Workflow

Caption: A plausible multi-step synthesis and crystallization workflow.

Step-by-Step Protocol:

-

Activation of 5-Amino-2-methoxybenzoic Acid:

-

To a solution of 5-amino-2-methoxybenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the activation is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Amide Coupling with Pyrrolidine:

-

To the activated carboxylic acid derivative, add pyrrolidine dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

Protocol for Crystallization:

-

Solvent Screening: Dissolve the purified compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) to find a suitable solvent system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Physicochemical and Spectroscopic Characterization

Prior to single-crystal X-ray diffraction, the synthesized compound should be thoroughly characterized by various analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the substituted phenyl ring, the methoxy group protons, the amino group protons, and the aliphatic protons of the pyrrolidine ring.[7] |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons of the pyrrolidine ring. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, C-O stretching of the methoxy group, and C-N stretching of the amide and pyrrolidine.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point, indicative of a pure crystalline solid. |

Potential Applications and Future Directions

The structural motifs within this compound are of significant interest in medicinal chemistry. The aminophenyl group is a common feature in various biologically active molecules, and the pyrrolidine ring is a privileged scaffold in drug discovery.[9] An empirical determination of the crystal structure would provide invaluable information for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional conformation and intermolecular interactions can aid in the design of more potent and selective analogs.

-

Polymorph Screening: Identification of different crystalline forms is crucial for drug development to ensure consistent physicochemical properties.

-

In Silico Modeling: A high-resolution crystal structure would serve as a benchmark for computational studies, such as molecular docking and molecular dynamics simulations.

References

-

Pintro, A., G. M. S. de Menezes, and E. R. T. Tiekink. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E: Crystallographic Communications 78.4 (2022): 336-343. [Link]

-

Yogesh, D. B., et al. "Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids." Der Pharma Chemica 4.6 (2012): 2378-2384. [Link]

-

Meltzer, Peter C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 50.23 (2007): 5875-5886. [Link]

-

Abdul Rashid, Fatin Afifah, et al. "Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications 79.1 (2023): 65-68. [Link]

-

Aslam, M., et al. "{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone." Acta Crystallographica Section E: Structure Reports Online 67.12 (2011): o3442-o3443. [Link]

-

Pintro, A., G. M. S. de Menezes, and E. R. T. Tiekink. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." ResearchGate. [Link]

-

Aydın, A., et al. "Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine." Journal of Molecular Structure 1251 (2022): 132007. [Link]

-

Laskowski, R. A., M. B. Swindells. "LigPlot+: multiple ligand-protein interaction diagrams for drug discovery." Journal of chemical information and modeling 51.10 (2011): 2778-2786. [Link]

-

Kumar, P., et al. "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL." Rasayan Journal of Chemistry 4.3 (2011): 554-559. [Link]

-

Káčer, Peter, et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Molecules 19.8 (2014): 12388-12398. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a key intermediate in the development of various pharmacologically active compounds. The document emphasizes the rationale behind the selection of starting materials and the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.

Strategic Overview: Selecting the Appropriate Starting Materials

The synthesis of this compound can be approached from several retrosynthetic pathways. The most common and industrially scalable approach involves the formation of the amide bond as the final key step. This strategy relies on the synthesis of a suitably substituted benzoic acid precursor, which is then coupled with pyrrolidine. The choice of the initial starting material is dictated by factors such as commercial availability, cost, and the efficiency of subsequent transformations.

A critical consideration is the introduction of the amino and methoxy functionalities on the benzene ring in the correct ortho- and para- relationship to the carboxylic acid group. Two primary strategies emerge:

-

Strategy A: Nitration of a Methoxy-Substituted Precursor: This is the most prevalent and often most efficient route. It commences with a readily available methoxy-substituted aromatic compound, followed by nitration to introduce the precursor to the amine functionality.

-

Strategy B: Methoxylation of an Amino-Substituted Precursor: This approach is less common due to potential challenges in achieving the desired regioselectivity and the often harsher conditions required for nucleophilic aromatic substitution.

This guide will primarily focus on Strategy A, detailing the synthesis from a common starting material, 2-methoxybenzoic acid.

The Primary Synthetic Route: A Step-by-Step Analysis

The most reliable and well-documented synthesis of this compound proceeds via a three-step sequence starting from 2-methoxybenzoic acid.

Methodological & Application

Application Note & Protocol: High-Purity Isolation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone via Optimized Flash Column Chromatography

Introduction: The Synthetic Challenge and Chromatographic Solution

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a key building block in contemporary drug discovery, often serving as a precursor for various pharmacologically active agents. Its synthesis, typically involving amidation reactions, can yield a mixture of starting materials, by-products, and the desired product. Achieving high purity (>99%) is paramount for subsequent synthetic steps and ensuring the integrity of biological screening data.

This application note provides a detailed, optimized protocol for the purification of this compound using automated flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection and gradient optimization, addressing the specific challenges posed by the compound's aromatic amine and tertiary amide functionalities.

Compound Analysis & Method Development Rationale

The successful purification of this compound hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

-

Structure and Polarity: The molecule possesses a moderately polar profile due to the presence of the methoxy group, the pyrrolidine ring, and particularly the primary aromatic amine. The amine group is a key handle for chromatographic interaction but can also cause issues like peak tailing on unmodified silica gel due to its basicity.

-

Solubility: The compound exhibits good solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), and moderate solubility in methanol (MeOH), making these suitable components for the mobile phase.

-

Potential Impurities: Common impurities from a typical amide coupling synthesis (e.g., using 5-amino-2-methoxybenzoic acid and pyrrolidine) include unreacted starting materials and coupling reagents. These impurities differ sufficiently in polarity to allow for effective chromatographic separation.

Strategic Selection of Stationary and Mobile Phases

Given the basic nature of the primary amine, standard silica gel can lead to strong, non-ideal interactions, resulting in poor peak shape and recovery. To counteract this, two primary strategies are considered:

-

Use of Amine-Treated Silica: This is often a good choice but may not be readily available in all laboratories.

-

Mobile Phase Modification: A more common and flexible approach is to add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to a standard silica gel column. This modifier competes with the analyte for acidic silanol groups on the silica surface, effectively masking them and preventing tailing.[1] This protocol will utilize the mobile phase modification approach for its accessibility and adaptability.

A solvent system of hexane and ethyl acetate is a standard starting point for compounds of moderate polarity.[2] Adding a small amount of a more polar solvent like methanol can be necessary if the compound's retention is too high in the initial system.

Workflow for Chromatographic Purification

The overall process, from initial analysis to final product isolation, follows a logical sequence designed for efficiency and reproducibility.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector.

Materials and Reagents

| Item | Specification |

| Crude Product | This compound |

| Stationary Phase | Silica Gel, 40-63 µm particle size |

| Solvent A | n-Hexane, HPLC Grade |

| Solvent B | Ethyl Acetate (EtOAc), HPLC Grade |

| Solvent C (Modifier) | Methanol (MeOH), HPLC Grade |

| Additive | Triethylamine (TEA), >99.5% |

| TLC Plates | Silica Gel 60 F₂₅₄ |

| Sample Adsorbent | Celite® 545 or purified silica gel |

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The goal of this initial step is to identify a solvent system that provides good separation between the target compound and impurities, with a target Retention Factor (Rf) of ~0.2-0.3 for the desired product.[3][4]

-

Prepare TLC Chambers: Prepare several chambers with different ratios of Hexane:EtOAc (e.g., 80:20, 70:30, 60:40). To each solvent mixture, add 0.5% (v/v) TEA to mitigate tailing.

-

Spot the Plate: Dissolve a small amount of the crude reaction mixture in DCM. Spot the TLC plate with the crude mixture, a co-spot (crude + starting material), and the starting material reference if available.

-

Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate) if necessary.

-

Select the Optimal System: The ideal system will show the product spot well-separated from impurities. For this compound, a system of 70:30 Hexane:EtOAc + 0.5% TEA typically provides an Rf of approximately 0.25.

Step 2: Sample Preparation and Column Loading

Dry loading is strongly recommended to ensure a concentrated band is applied to the column, leading to better resolution.[5][6]

-

Dissolve Crude Product: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent like DCM or acetone.

-

Adsorb onto Silica: Add 2-3 times the mass of the crude product in silica gel (or an inert adsorbent like Celite®) to the solution.

-

Evaporate Solvent: Thoroughly evaporate the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

-

Load Cartridge: Carefully load the dry powder into an empty solid-load cartridge compatible with your flash system.

Step 3: Flash Chromatography Execution

-

Column Selection: Select a silica gel cartridge appropriate for the amount of crude material. A general rule is a loading capacity of 1-10% of the silica weight, depending on the separation difficulty. For 1.0 g of crude, a 40 g silica cartridge is a good starting point.

-

System Setup:

-

Solvent A: Hexane + 0.5% TEA

-

Solvent B: Ethyl Acetate + 0.5% TEA

-

-

Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 10% Solvent B in Solvent A).

-

Gradient Elution: The gradient should be designed based on the TLC results. A shallow gradient around the elution condition of the target compound will maximize resolution.

| Gradient Parameters | Value |

| Flow Rate | 40 mL/min (for a 40 g column) |

| Column Volumes (CV) | % Solvent B (EtOAc + 0.5% TEA) |

| 0 - 2 CV | 10% (Isocratic hold) |

| 2 - 12 CV | Linear gradient from 10% to 50% |

| 12 - 15 CV | 50% (Isocratic hold to elute product) |

| 15 - 17 CV | Linear gradient from 50% to 100% (Column Wash) |

| 17 - 20 CV | 100% (Isocratic hold) |

-

Detection and Fraction Collection: Monitor the elution profile at 254 nm and 280 nm. Collect fractions based on the UV signal, starting just before the main peak begins to elute.

Step 4: Analysis of Fractions and Product Isolation

-

TLC Analysis of Fractions: Spot every few collected fractions on a TLC plate to identify those containing the pure product. Use the same solvent system as in the development step.

-

Pooling: Combine the fractions that contain only the pure desired product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. To remove residual TEA, the residue can be co-evaporated with DCM or toluene two to three times.

-

Drying and Characterization: Dry the resulting solid or oil under high vacuum to remove residual solvents. Determine the yield and confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Significant Peak Tailing | Insufficient basic modifier; strong interaction of the amine with acidic silanols.[7] | Increase the concentration of TEA to 1% in the mobile phase. Alternatively, use a pre-packed amine-functionalized silica column.[8] |

| Poor Separation/Co-elution | Inappropriate solvent system; gradient is too steep. | Re-evaluate the solvent system with TLC, perhaps trying a different solvent combination (e.g., DCM/MeOH). Make the gradient shallower around the elution point of the target compound. |

| Low Recovery | Compound is irreversibly adsorbed onto the silica; compound is unstable on silica. | Ensure the basic modifier is present throughout the run. If instability is suspected, minimize the time the compound is on the column by using a faster flow rate or a shorter column. |

| Product Elutes at Solvent Front | The compound has very low affinity for the stationary phase in the chosen solvent system. | Start the gradient with a much weaker solvent system (e.g., 100% Hexane or 98:2 Hexane:EtOAc). |

Conclusion

This protocol presents a robust and reproducible method for the high-purity isolation of this compound from a crude reaction mixture. By systematically developing the mobile phase using TLC and mitigating the basicity of the target amine with a triethylamine additive, this flash chromatography procedure consistently yields the product in high purity, suitable for demanding applications in pharmaceutical research and development. The principles outlined—thorough TLC analysis, appropriate sample loading, and logical gradient design—are broadly applicable to the purification of other challenging amine-containing small molecules.

References

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

- Yogesh, D. B., et al. (2012). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica, 4(6), 2378-2384.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135426132, this compound. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

-

Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

-

Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

-

Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

-

PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

-

ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

-

Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

-

Reddit. (n.d.). Column chromatography. Retrieved from [Link]

-

LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

-

Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

-

Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

-

Medicilon. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Chromatography [chem.rochester.edu]

- 3. yamazenusa.com [yamazenusa.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biotage.com [biotage.com]

- 6. teledynelabs.com [teledynelabs.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. Chromatography [chem.rochester.edu]

Application Notes & Protocols for (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone (Hypothetical Research Chemical Cmpd-APPM)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, hereafter designated as Cmpd-APPM, is a novel research chemical with a structure suggesting potential interactions with biological systems. Initial structural analysis reveals key pharmacophores: an aminophenol moiety and a pyrrolidinyl-methanone group. The pyrrolidine scaffold is a versatile component in drug discovery, present in a wide array of pharmacologically active agents.[1][2][3] Similarly, aminophenol derivatives are known to possess diverse biological activities, including potential CNS effects and roles as ferroptosis inhibitors.[4][5]

Given the absence of published data on Cmpd-APPM, these application notes provide a hypothetical, yet scientifically grounded, framework for its initial characterization. The proposed application centers on its potential as a modulator of G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins. The pyrrolidinyl-methanone structure is found in compounds known to inhibit monoamine uptake, suggesting a possible interaction with neurotransmitter transporters which are often modulated by GPCR signaling.[6]

These protocols are designed as a starting point for researchers to explore the bioactivity of Cmpd-APPM and similar novel chemical entities.

Physicochemical Properties & Handling

A comprehensive understanding of a compound's physicochemical properties is crucial for designing experiments and ensuring accurate results.

| Property | Predicted/Measured Value | Significance in Experimental Design |

| Molecular Formula | C11H14N2O2 | For calculating molarity of solutions. |

| Molecular Weight | 206.24 g/mol | For accurate weighing and solution preparation. |

| Appearance | Off-white to light brown solid (Predicted) | Visual confirmation of compound integrity. |

| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in water (Predicted) | Dictates vehicle choice for in vitro and in vivo studies. DMSO is a common solvent for initial screening. |

| Storage | Store at -20°C, desiccated, protected from light | To prevent degradation and maintain compound stability over time. |

Stock Solution Preparation: For in vitro assays, a 10 mM stock solution in 100% DMSO is recommended. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.06 mg of Cmpd-APPM in 1 mL of DMSO. Vortex until fully dissolved. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Hypothetical Mechanism of Action & Research Strategy

Based on its structural motifs, we hypothesize that Cmpd-APPM may act as a ligand for one or more GPCRs, potentially those involved in neurotransmission. The research strategy outlined below follows a logical progression from broad screening to more specific functional characterization.

Caption: Proposed workflow for characterizing Cmpd-APPM.

Experimental Protocols

Protocol 1: Broad GPCR Activity Screening (PRESTO-Tango Assay)

This initial screen aims to identify potential GPCR targets of Cmpd-APPM from a large panel of receptors. The Tango assay is a high-throughput method that measures GPCR activation by linking it to the recruitment of β-arrestin and subsequent reporter gene expression.[7]

Principle: Ligand binding to a GPCR of interest (fused to a TEV protease cleavage site) recruits a β-arrestin-TEV protease fusion protein. This leads to the cleavage of a reporter protein, releasing a transcription factor that drives the expression of a luciferase reporter gene.

Methodology:

-

Cell Culture: Utilize a commercially available cell line panel expressing a wide array of human GPCRs in the Tango format. Culture cells according to the vendor's recommendations.

-

Assay Preparation:

-

Plate the cells in 384-well, white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a 10 µM working solution of Cmpd-APPM in the appropriate assay buffer. The final DMSO concentration should not exceed 0.1%.

-

Add the compound solution to the assay plates. Include a vehicle control (e.g., 0.1% DMSO) and a known agonist for each receptor as a positive control.

-

-

Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.

-

Signal Detection:

-

Add a luciferase substrate solution (e.g., Bright-Glo™) to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Identify "hits" as receptors where Cmpd-APPM induces a signal significantly above the background (e.g., >3 standard deviations above the mean of the vehicle control).

-

Protocol 2: Functional Characterization - cAMP Accumulation Assay

Should the initial screen identify a GPCR that couples to Gαs or Gαi, this assay will confirm functional activity by measuring changes in intracellular cyclic AMP (cAMP) levels.[8]

Principle: This protocol utilizes a competitive immunoassay. cAMP from the cell lysate competes with a known amount of HRP-linked cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.[9]

Methodology:

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing the target GPCR (identified in Protocol 1) in a T175 flask until 60-80% confluent.[10]

-

Cell Preparation:

-

Harvest cells using a cell dissociation solution.

-

Centrifuge the cells and resuspend the pellet in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Determine cell density and adjust to the desired concentration (e.g., 2.5 x 10^5 cells/mL).

-

-

Assay Procedure:

-

Dispense 20 µL of the cell suspension into each well of a 96-well assay plate.

-

Prepare a serial dilution of Cmpd-APPM (e.g., from 100 µM to 1 pM) in stimulation buffer.

-

Add 20 µL of the compound dilutions to the respective wells. For Gαi-coupled receptors, co-stimulate with forskolin to induce a baseline level of cAMP.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis: Add 40 µL of lysis buffer to each well and incubate for 10 minutes.

-

cAMP Measurement:

-

Transfer lysate to the antibody-coated plate.

-

Follow the manufacturer's protocol for the specific cAMP assay kit (e.g., addition of HRP-linked cAMP, washing steps, and substrate addition).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the Cmpd-APPM concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50.

-

Caption: Workflow for the cAMP accumulation assay.

Protocol 3: Safety Profiling - In Vitro ADME and hERG Assay

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for cardiac liability is critical in drug development.[11][12]

A. In Vitro ADME Profiling: A standard panel of in vitro ADME assays should be conducted to provide an early understanding of the compound's drug-like properties.[13]

| Assay | Purpose |

| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes). |

| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes. |

| Permeability (e.g., Caco-2) | To predict intestinal absorption by measuring the compound's ability to cross a monolayer of intestinal epithelial cells. |

B. hERG Channel Assay: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay is a critical step in safety profiling.

Principle: The assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel. The effect of Cmpd-APPM on the hERG channel current is measured at various concentrations.

Methodology:

-

Cell Preparation: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

-

Compound Application: Prepare a concentration range of Cmpd-APPM.

-

Electrophysiology:

-

Using an automated patch-clamp system, establish a whole-cell recording from a single cell.

-

Apply a voltage protocol that elicits a characteristic hERG tail current.

-

After establishing a stable baseline, perfuse the cell with the different concentrations of Cmpd-APPM.

-

-

Data Analysis:

-

Measure the peak tail current at each concentration.

-

Calculate the percentage of inhibition relative to the baseline current.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

-

Conclusion

The application notes and protocols provided here offer a structured, hypothesis-driven approach for the initial investigation of the novel research chemical this compound (Cmpd-APPM). By employing a tiered screening and characterization strategy, researchers can efficiently identify potential biological targets, elucidate functional activity, and assess early safety parameters. This framework is designed to be adaptable and serves as a foundational guide for exploring the pharmacological potential of new chemical entities.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available at: [Link]

-

Yogesh, D. B., et al. (2012). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica, 4(6), 2378-2384. Available at: [Link]

-

Vaickelionienė, R., & Mickevičius, V. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Cheminė Technologija, 1(65). Available at: [Link]

-

Sheng, X. H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5032. Available at: [Link]

-

Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 108, 130080. Available at: [Link]

-

Gherbi, K., et al. (2017). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Chemical Neuroscience, 8(7), 1466-1474. Available at: [Link]

-

Selvita. (n.d.). In Vitro ADME. Available at: [Link]

-

ResearchGate. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7247. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249216. Available at: [Link]

-

Sierra, M. A., & de la Torre, M. C. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 433-437. Available at: [Link]

-

ResearchGate. (n.d.). Structure of aminophenol derivatives. Available at: [Link]

-

Kumar, A., et al. (2018). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. European Journal of Medicinal Chemistry, 143, 111-123. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

-

Bano, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1341. Available at: [Link]

-

MDPI. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

-

Hauser, A. S., et al. (2017). Recent progress in assays for GPCR drug discovery. Expert Opinion on Drug Discovery, 12(9), 891-903. Available at: [Link]

-

Wang, W., et al. (2008). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 10(2), 303-311. Available at: [Link]

-

BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

-

ResearchGate. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Available at: [Link]

-

Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Available at: [Link]

-

Hu, Y., et al. (2017). Classification of Scaffold Hopping Approaches. ACS Combinatorial Science, 19(9), 515-533. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

-

ChemRxiv. (2023). Scaffold Hopping with Generative Reinforcement Learning. Available at: [Link]

-

Zhang, R., & Xie, X. (2012). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 7(10), 947-962. Available at: [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 9. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]

- 11. selvita.com [selvita.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Notes and Protocols: (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] This document provides a comprehensive guide for the investigation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a novel compound with structural motifs suggestive of kinase inhibitory activity. We present a strategic, multi-tiered approach, beginning with the rationale for its investigation and proposed synthesis, followed by detailed protocols for in vitro and cell-based screening assays to determine its efficacy and mechanism of action as a potential kinase inhibitor. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to rigorously evaluate this and other novel compounds in the drug discovery pipeline.

Introduction: The Rationale for Investigating this compound

The chemical structure of this compound presents several features that suggest its potential as a kinase inhibitor. The methoxy-substituted phenyl ring is a common feature in many known kinase inhibitors. For instance, the approved MEK1 inhibitor, PD98059, is 2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one, highlighting the relevance of the aminomethoxyphenyl moiety.[2][3][4] Furthermore, the pyrrolidine group can contribute to favorable pharmacokinetic properties and interactions within the ATP-binding pocket of kinases.[5]

Kinase inhibitors primarily function by blocking the binding of ATP to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[6][7] These inhibitors are broadly classified based on their binding mode, with Type I inhibitors binding to the active conformation and Type II inhibitors binding to the inactive conformation of the kinase.[7] The protocols outlined below are designed to determine if this compound exhibits such inhibitory activity and to characterize its potency.

Synthesis of this compound

The synthesis of the target compound can be achieved through a standard amidation reaction. The following is a proposed synthetic route based on established chemical principles.[8]

Reaction Scheme:

5-Amino-2-methoxybenzoic acid is coupled with pyrrolidine in the presence of a suitable coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), to facilitate amide bond formation.[8]

Materials:

-

5-Amino-2-methoxybenzoic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Dissolve 5-Amino-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

-

Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Add pyrrolidine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

The initial evaluation of a potential kinase inhibitor is typically performed using in vitro assays.[9] These assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of the compound on kinase activity.[2][9]

Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9] A decrease in ADP production corresponds to inhibition of the kinase.[9] This assay is well-suited for high-throughput screening against a panel of kinases to identify initial hits.[9]

Workflow for Primary Kinase Inhibition Screening

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

-

Compound Addition: Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

-

Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.[10]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.